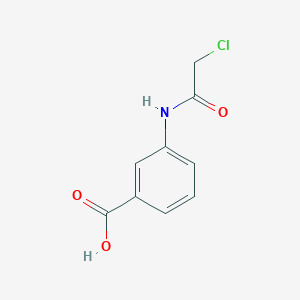

3-(2-Chloroacetamido)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-chloroacetyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZHNOUYXZRNPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Green Chemistry Approaches in the Synthesis of Chloroacetamido Derivatives

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. acs.orgyoutube.comacs.org These principles advocate for the reduction or elimination of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient processes. acs.orgrsc.org

For chloroacetamidation reactions, green chemistry approaches focus on replacing hazardous solvents and reagents with more benign alternatives. A significant development in this area is the use of water as a solvent for N-chloroacetylation. Researchers have successfully demonstrated the rapid and efficient N-chloroacetylation of anilines and amines, including aminobenzoic acids, in a phosphate (B84403) buffer solution. tandfonline.comtandfonline.com This method avoids the use of volatile and often toxic organic solvents.

One study reported the N-chloroacetylation of aminobenzoic acid in a phosphate buffer, achieving a good yield of the corresponding N-chloroacetylated product. tandfonline.comtandfonline.com This indicates that the presence of the electron-withdrawing carboxylic acid group does not hinder the reaction under these green conditions. tandfonline.comtandfonline.com The reaction is typically fast, often completing within 20 minutes, and the product can be easily isolated. tandfonline.comtandfonline.com

The use of enzymes represents another key strategy in green chemistry to avoid the need for protecting groups and to carry out reactions with high specificity. acs.org While not yet widely reported specifically for the synthesis of 3-(2-chloroacetamido)benzoic acid, enzymatic approaches hold promise for future green synthetic routes.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(2-Chloroacetamido)benzoic acid |

| 2-(2-Chloroacetamido)-4-fluorobenzoic acid |

| 2-(2-Chloroacetamido)-4-methoxybenzoic acid |

| 2-(2-Chloroacetamido)-4-nitrobenzoic acid |

| 2-(2-Chloroacetamido)-6-methoxybenzoic acid |

| 2-(2-Chloroacetamido)-6-nitrobenzoic acid |

| 2-Amino-4-fluorobenzoic acid |

| 2-Amino-4-methoxybenzoic acid |

| 2-Amino-4-nitrobenzoic acid |

| 2-Amino-6-methoxybenzoic acid |

| 2-Amino-6-nitrobenzoic acid |

| 2-Aminobenzoic acid |

| This compound |

| 3-Aminobenzoic acid |

| 4-(2-Chloroacetamido)benzoic acid |

| 4-Aminobenzoic acid |

| Chloroacetyl chloride |

| Methyl 3-(2-chloroacetamido)benzoate |

| Methyl 3-aminobenzoate |

| Sodium hydroxide (B78521) |

Chemical Reactivity and Derivatization Strategies Involving 3 2 Chloroacetamido Benzoic Acid

Nucleophilic Substitution Reactions at the Chloroacetamido Group

The chloroacetamido group is a prominent feature of 3-(2-chloroacetamido)benzoic acid, characterized by a reactive C-Cl bond. The chlorine atom serves as a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic substitution (SN2) reactions. bath.ac.uk This reactivity is frequently exploited to introduce a variety of functional groups onto the molecule.

The electrophilic carbon atom bonded to the chlorine is susceptible to attack by a range of nucleophiles. This allows for the displacement of the chloride ion and the formation of new carbon-heteroatom bonds.

Nitrogen Nucleophiles: Amines and heterocyclic compounds containing nitrogen, such as imidazole (B134444), can readily displace the chlorine to form new C-N bonds. For instance, reactions with various substituted anilines and piperazine-based compounds have been reported to yield the corresponding N-substituted glycine (B1666218) derivatives. researchgate.netnih.gov

Sulfur Nucleophiles: Thiolates are particularly effective nucleophiles for this type of reaction. The reaction of the chloroacetamido group with sulfur-containing compounds, such as thiols or thioureas, leads to the formation of thioether linkages. rdd.edu.iqbath.ac.uk

Oxygen Nucleophiles: While less common, oxygen nucleophiles like alcohols or phenols can also participate in substitution reactions, typically under basic conditions, to form ether linkages.

These substitution reactions are fundamental to building more complex molecular architectures from the this compound scaffold. researchgate.netrsc.org

A specific and significant application of the chloroacetamido group's reactivity is the synthesis of thioether derivatives. A notable example is the reaction with 2-mercaptobenzimidazole (B194830). researchgate.netresearchgate.net In this multistep synthesis, this compound is refluxed with 2-mercaptobenzimidazole, resulting in the nucleophilic displacement of the chlorine atom by the sulfur atom of the thiol. researchgate.net This reaction yields 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid. researchgate.net This particular derivatization is a key step in creating precursors for various biologically active compounds. nih.govresearchgate.netresearchgate.net

Table 1: Synthesis of Thioether Derivative

| Reactant 1 | Reactant 2 | Product |

|---|

The reactivity of the haloacetamide group can be enhanced by converting the chloro derivative into its more reactive iodo- or bromo-analogs through a halogen exchange reaction, often known as the Finkelstein reaction. While the chloroacetamide is a competent electrophile, iodoacetamides are significantly more reactive towards nucleophiles due to iodine being a better leaving group. bath.ac.uknih.gov

This transformation is typically achieved by treating the chloroacetamide with an iodide salt, such as sodium iodide (NaI), in a suitable solvent like acetone (B3395972). The equilibrium of the reaction is driven towards the iodoacetamide (B48618) product because sodium iodide is soluble in acetone while the resulting sodium chloride is not, causing it to precipitate out of the solution. Studies on penicillin acylases have shown that iodoacetamide and bromoacetamide can be more efficient acyl donors, though their increased reactivity can sometimes lead to faster enzyme inactivation. nih.gov This strategy of converting to a more reactive iodoacetamide intermediate is a common tactic to facilitate subsequent nucleophilic substitution reactions that may be sluggish with the chloro-analog. nih.gov

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group on the benzene (B151609) ring provides another handle for chemical modification, primarily through reactions typical of this functional group, such as conversion to acyl chlorides and esters. nih.gov

The carboxylic acid can be activated by converting it into a more reactive acyl chloride. rsc.org This is commonly accomplished by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂), often in the presence of a catalyst like pyridine (B92270) or in a solvent like dichloroethane. rsc.orgresearchgate.netlibretexts.org The hydroxyl group of the carboxylic acid is transformed into an acyl chlorosulfite, a better leaving group, which is then displaced by a chloride ion to form the acyl chloride. libretexts.orgyoutube.com

The resulting 3-(2-chloroacetamido)benzoyl chloride is a highly reactive intermediate. nih.govresearchgate.net It can readily undergo nucleophilic acyl substitution with amines or alcohols to form amides and esters, respectively. researchgate.netrsc.org This two-step process—activation to the acyl chloride followed by reaction with a nucleophile—is a standard and effective method for forming amide bonds. rsc.orgrsc.org

Table 2: Acyl Chloride Formation

| Reactant | Reagent | Product |

|---|

Esterification is another common transformation of the carboxylic acid group of this compound. ontosight.ai This reaction involves converting the carboxylic acid into an ester, which can alter the compound's physical properties and serve as a protecting group or a key functional group in a target molecule.

One of the most common methods is Fischer-Speier esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netlibretexts.org For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 3-(2-chloroacetamido)benzoate. ontosight.ai The reaction is reversible, and the equilibrium is typically driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org Alternatively, esters can be formed by first converting the carboxylic acid to its more reactive acyl chloride and then treating it with an alcohol. researchgate.net

Table 3: Esterification Reaction Example

| Reactant | Reagent | Product |

|---|

Amide Bond Formation via Coupling Reactions

The carboxylic acid group of this compound is a key functional handle for derivatization through amide bond formation. This is typically achieved by activating the carboxylic acid, which can then react with a primary or secondary amine to form the corresponding benzamide (B126).

A common strategy involves converting the benzoic acid to an acyl chloride. For instance, treatment of 4-(2-chloroacetamido)benzoic acid with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) yields the highly reactive 4-(2-chloroacetamido)benzoyl chloride. nih.govsemanticscholar.orgnih.gov This intermediate can then be reacted with a wide range of amines to produce a diverse library of N-substituted benzamides. nih.govrsc.org The reaction is often carried out in a suitable solvent like acetonitrile (B52724) in the presence of a base such as triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct. nih.govtandfonline.com

Alternatively, mixed anhydride (B1165640) methods can be employed. The reaction of 4-(2-chloroacetamido)benzoic acid with ethyl chloroformate creates a mixed anhydride intermediate, which subsequently reacts with various amines to form the desired amide products. researchgate.net

Coupling reagents commonly used in peptide synthesis are also applicable. For example, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the condensation of 2-aminobenzoic acid with anilines, followed by chloroacetylation to yield N-(substituted-phenyl)-2-(2-chloroacetamido)benzamides. evitachem.com This two-step approach highlights the versatility of amide bond formation in building complex molecules from simple precursors.

The resulting N-substituted benzamides have been explored for various applications, including their potential as local anesthetic agents. rsc.orgresearchgate.net The diversity of the final products is dictated by the choice of the amine coupling partner, which can range from simple alkyl and aryl amines to more complex heterocyclic amines. d-nb.infonih.gov

Table 1: Examples of Amide Bond Formation Reactions

| Reactant 1 | Reactant 2 | Coupling Method/Reagents | Product | Reference(s) |

| 4-(2-Chloroacetamido)benzoic acid | Various amines (e.g., cyclohexylamine, aniline) | 1. SOCl₂, DMF2. Amine, TEA, MeCN | 4-(2-Chloroacetamido)-N-(substituted)benzamides | nih.gov, tandfonline.com, nih.gov |

| 4-(2-Chloroacetamido)benzoic acid | Various amines (e.g., ethylamine, aniline) | Ethyl chloroformate, then amine | 4-(2-Chloroacetamido)-N-(substituted)benzamides | researchgate.net |

| 2-Aminobenzoic acid | 4-Chloro-2-methoxy-5-methylaniline | DCC, then Chloroacetyl chloride, TEA | N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-chloroacetamido)benzamide | evitachem.com |

| 4-(2-Chloroacetamido)benzoyl chloride | Substituted anilines | Methanol or Ethanol | N-substituted-4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzamides | nih.gov |

Cyclization Reactions and Heterocycle Formation

The presence of both a reactive chloroacetamide group and a carboxylic acid (or its derivative) in the this compound scaffold allows for a variety of cyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions can be broadly categorized into intramolecular and intermolecular processes.

Intramolecular Cyclization to Yield Diverse Heterocyclic Systems

Intramolecular cyclization of this compound derivatives can lead to the formation of various fused heterocyclic systems. For example, under thermal or microwave-assisted conditions in dimethylformamide (DMF) with potassium iodide (KI), 2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide can undergo intramolecular cyclization to produce quinazolinone derivatives. This reaction highlights the utility of the chloroacetamido moiety as a precursor for building fused ring systems.

While direct examples for the formation of imidazoles, pyrroles, thiazolidine-4-ones, and thiophenes through intramolecular cyclization of this compound itself are not prevalent in the provided search results, the general principles of heterocyclic synthesis suggest that such transformations are plausible with appropriately substituted derivatives. For instance, the chloroacetamide functionality is a well-known precursor for thiazolidinone synthesis via reaction with a sulfur nucleophile.

Intermolecular Condensation Reactions for Novel Ring Systems

Intermolecular reactions involving this compound and its derivatives are a fruitful strategy for constructing a wide array of novel heterocyclic ring systems.

Thiazolidinones: The chloroacetyl group is a key electrophile in the synthesis of thiazolidin-4-ones. Reaction with a sulfur nucleophile, such as thiourea (B124793) or its derivatives, followed by cyclization is a common route. edu.krd For example, 2-amino-4-arylthiazoles can be reacted with chloroacetyl chloride to produce 2-chloro-acetamido-4-arylthiazoles, which upon treatment with potassium thiocyanate, yield 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones. hilarispublisher.comresearchgate.net Another approach involves the reaction of a Schiff base with thioglycolic acid. hilarispublisher.com

Thiadiazepines: The synthesis of thiadiazepine rings can be achieved through multi-step sequences. For instance, 2-amino-5-(substituted phenyl)-1,3,4-thiadiazoles, synthesized from substituted benzoic acids and thiosemicarbazide, can be acylated with chloroacetyl chloride to form 2-chloro acetamido compounds. These intermediates can then undergo cyclization to form 2-imino-3-(substituted phenyl)-1,3,4-thiadiazol-2-yl-thiazolidin-4-ones, which incorporates a thiazolidinone ring fused to a thiadiazole. edu.krdresearchgate.net

Pyrimidines: this compound derivatives can serve as building blocks for pyrimidine (B1678525) synthesis. For example, ethyl 4-(2-chloroacetamido)benzoate can be reacted with 2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetohydrazide to form a larger molecule incorporating the pyrimidine ring system. tandfonline.com Other synthetic strategies involve the reaction of 2-chloro-nicotinonitrile with sodium sulfide (B99878) and then 2-chloro-acetamide to eventually form pyrido-thieno-pyrimidines. ijamtes.org

Quinoxalines: The synthesis of quinoxaline (B1680401) derivatives can be achieved by reacting 4-(2-chloroacetamido)benzoyl chloride with o-phenylenediamine (B120857) or its derivatives. nih.gov In a different approach, the potassium salt of 3-methylquinoxalin-2(1H)-one can be reacted with 4-(2-chloroacetamido)-N-(substituted)benzamides to yield quinoxaline-2(1H)-one derivatives. tandfonline.comresearchgate.netsemanticscholar.org

Table 2: Examples of Heterocycle Formation from this compound and its Derivatives

| Target Heterocycle | Reaction Type | Key Reactants | Resulting Heterocyclic System | Reference(s) |

| Quinoxalines | Intermolecular Condensation | 4-(2-Chloroacetamido)benzoyl chloride, o-phenylenediamine | 3-Methylquinoxaline derivatives | nih.gov |

| Thiazolidinones | Intermolecular Condensation | 2-Chloro-acetamido-4-arylthiazoles, Potassium thiocyanate | 2-Imino-3-(4-arylthizol-2-yl)-thiazolidin-4-ones | hilarispublisher.com, researchgate.net |

| Thiadiazepines | Intermolecular Condensation | 2-Chloro acetamido compounds derived from 1,3,4-thiadiazoles | 2-Imino-3-(substituted phenyl)-1,3,4-thiadiazol-2-yl-thiazolidinone-4-one | edu.krd, researchgate.net |

| Pyrimidines | Intermolecular Condensation | Ethyl 4-(2-chloroacetamido)benzoate, Hydrazide derivative | Ethyl 4-(2-N′-[2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetyl]hydrazineacetylamino)benzoate | tandfonline.com |

| Quinoxalines | Intermolecular Condensation | Potassium salt of 3-methylquinoxalin-2(1H)-one, 4-(2-Chloroacetamido)-N-(substituted)benzamides | Quinoxaline-2(1H)-one derivatives | researchgate.net, semanticscholar.org, tandfonline.com |

Other Functional Group Transformations

Oximation of Related Carbonyl Precursors

While direct oximation of this compound is not a primary reaction pathway, the transformation of related carbonyl precursors is a relevant synthetic strategy. For instance, if the synthetic route to a this compound derivative proceeds through a keto-acid intermediate, the ketone functionality could be converted to an oxime. Oximation, the reaction of a carbonyl compound with hydroxylamine, is a standard method for introducing the oxime functional group (-C=N-OH). This transformation can be a key step in the synthesis of more complex molecules where the oxime group can be further modified or is a desired feature in the final product.

Hydrolysis Reactions

The amide bond in this compound and its derivatives can be cleaved through hydrolysis, typically under acidic or basic conditions. evitachem.com

Acidic Hydrolysis: Refluxing with a strong acid, such as 6M hydrochloric acid, will break the amide linkage, yielding 3-aminobenzoic acid and chloroacetic acid. evitachem.com

Basic Hydrolysis: Treatment with a base, such as aqueous sodium hydroxide (B78521), will also lead to the hydrolysis of the amide bond, forming the sodium salt of 3-aminobenzoic acid and sodium chloroacetate. evitachem.com

Hydrolysis can be a useful reaction for deprotection strategies or for the analysis of complex molecules containing the 3-(2-chloroacetamido)benzoyl moiety. It is also a potential degradation pathway that needs to be considered in the handling and storage of these compounds.

Oxidation and Reduction Pathways

The chemical reactivity of this compound in redox reactions is dictated by the interplay of its three primary functional components: the benzene ring, the carboxylic acid group, and the chloroacetamide side chain. While specific studies detailing the oxidation and reduction of this particular molecule are not extensively available in the literature, its behavior can be inferred from the known reactivity of its constituent functional groups.

Oxidation Pathways

The oxidation of this compound can potentially proceed through several pathways, primarily involving the aromatic ring and the nitrogen of the amide group.

The amino group of aminobenzoic acid derivatives can be susceptible to oxidation. For instance, p-aminobenzoic acid can be oxidized to form 4-nitrobenzoic acid or 4-benzoquinone using oxidizing agents like hydrogen peroxide or potassium permanganate. nih.gov This suggests that the acetamido group in this compound might undergo oxidation at the nitrogen atom, although the presence of the electron-withdrawing acetyl group would likely make it less susceptible to oxidation than a free amino group.

The benzene ring itself is generally resistant to oxidation due to its aromatic stability. msu.edu However, under harsh oxidative conditions, such as with strong oxidizing agents and heat, oxidative degradation of the entire molecule could occur. A patented process describes the decarboxylation-oxidation of benzoic acid compounds to form phenol (B47542) derivatives, which involves heating in the presence of a copper catalyst and molecular oxygen. google.com

The chloroacetamide moiety can also be subject to oxidative degradation. Studies on chloroacetamide herbicides have shown that they can undergo hydroxylation, particularly on the phenyl group if present, and cleavage of the amide bond under oxidative conditions. researchgate.net

Potential Oxidation Reactions of this compound

| Oxidizing Agent | Potential Reaction Site | Potential Product(s) | Notes |

| Strong Oxidants (e.g., KMnO4, H2O2) | Amide Nitrogen | N-Oxidized derivatives | The acetamido group is less reactive than a free amino group. |

| Harsh Conditions (Heat, Catalyst) | Aromatic Ring/Carboxyl Group | Phenolic derivatives, degradation products | Involves decarboxylation and ring oxidation. google.com |

| Environmental/Photocatalytic Oxidation | Chloroacetamide Moiety | Hydroxylated derivatives, cleavage products | Based on reactivity of related chloroacetamide compounds. researchgate.net |

Reduction Pathways

The reduction of this compound offers pathways to modify both the chloroacetamide side chain and the benzoic acid moiety.

A primary target for reduction is the chloroacetamide group. The carbon-chlorine bond can be susceptible to reductive cleavage. While specific reducing agents for this transformation on this molecule are not documented, catalytic hydrogenation or the use of dissolving metal reductions could potentially lead to the corresponding acetamido derivative, 3-acetamidobenzoic acid.

The aromatic ring of benzoic acid can be reduced under specific conditions. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, is a classic method for reducing aromatic rings. vedantu.com In the case of benzoic acid, this reaction typically yields a 2,5-cyclohexadiene carboxylic acid. vedantu.com The presence of the chloroacetamido substituent at the meta position would influence the regioselectivity of the reduction.

Furthermore, the carboxylic acid group itself can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, this reagent would also likely reduce the amide group.

Electrochemical methods have also been employed to study the redox behavior of aminobenzoic acid derivatives, indicating that the transfer of electrons to the molecule can be achieved under controlled potentials. rsc.orgresearchgate.net

Potential Reduction Reactions of this compound

| Reducing Agent/Method | Potential Reaction Site | Potential Product(s) | Notes |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Chloroacetamide Group | 3-Acetamidobenzoic acid | Involves reductive dehalogenation. |

| Birch Reduction (Na/Li, NH₃, ROH) | Aromatic Ring | Substituted cyclohexadiene carboxylic acid | A standard method for reducing aromatic rings. vedantu.com |

| Strong Reducing Agents (e.g., LiAlH₄) | Carboxylic Acid and Amide | Amino alcohol derivatives | Non-selective reduction of both carbonyl groups. |

| Electrochemical Reduction | Multiple sites | Various reduced species | Dependent on the applied potential and conditions. rsc.orgresearchgate.net |

Spectroscopic and Advanced Analytical Characterization of 3 2 Chloroacetamido Benzoic Acid and Its Derivatives

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in 3-(2-Chloroacetamido)benzoic acid. The spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The FT-IR spectrum of a benzoic acid derivative is marked by several key features. A very broad absorption band is typically observed in the region of 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.info The breadth of this peak is a result of hydrogen bonding. docbrown.info Within this region, the aromatic C-H stretching vibrations also appear between 3100 and 3000 cm⁻¹. tsijournals.com

The presence of the amide group introduces a distinct N-H stretching vibration, which typically appears as a sharp peak around 3300-3200 cm⁻¹. researchgate.net The carbonyl (C=O) groups of both the carboxylic acid and the amide lead to strong absorption bands. The C=O stretch of an aryl carboxylic acid is found between 1700 and 1680 cm⁻¹, while the amide I band (primarily C=O stretch) is expected around 1650 cm⁻¹. docbrown.inforesearchgate.net

Other significant peaks include C=C stretching vibrations from the aromatic ring in the 1625-1465 cm⁻¹ range, C-O stretching of the carboxylic acid group from approximately 1320 to 1210 cm⁻¹, and C-N stretching around 1332-1184 cm⁻¹. docbrown.infotsijournals.comresearchgate.net The presence of the chlorine atom is indicated by a C-Cl stretching vibration, typically found in the 811-759 cm⁻¹ region. tsijournals.comresearchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | docbrown.info |

| Amide | N-H Stretch | ~3300 - 3200 | researchgate.net |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | tsijournals.com |

| Carboxylic Acid | C=O Stretch | 1700 - 1680 | docbrown.info |

| Amide | C=O Stretch (Amide I) | ~1650 | researchgate.net |

| Aromatic Ring | C=C Stretch | 1625 - 1465 | docbrown.info |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | docbrown.info |

| Amide | C-N Stretch | 1332 - 1184 | tsijournals.comresearchgate.net |

| Chloroalkane | C-Cl Stretch | 811 - 759 | tsijournals.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of the molecule, confirming the connectivity and chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy for this compound allows for the identification and differentiation of each proton in the molecule. The spectrum, typically run in a solvent like DMSO-d₆, shows distinct signals for the carboxylic acid proton, the amide proton, the aromatic protons, and the methylene (B1212753) protons of the chloroacetyl group. rsc.org

The carboxylic acid proton (-COOH) is the most deshielded, appearing as a broad singlet far downfield, often above 13.0 ppm. rsc.org The amide proton (-NH-) also appears as a singlet, typically in the range of 10.0-11.8 ppm. rsc.org

The protons on the benzene (B151609) ring are split into a complex pattern in the aromatic region (typically 7.0-8.5 ppm). Due to the meta-substitution pattern, four distinct signals are expected for the aromatic protons. The proton at position 2 (between the two substituents) is often the most deshielded.

The two protons of the chloroacetyl methylene group (-CH₂Cl) are chemically equivalent and appear as a sharp singlet, typically around 4.3-4.5 ppm. rsc.org

Table 2: Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton(s) | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 1H | Carboxylic Acid (-COOH) | > 13.0 | Broad Singlet | rsc.org |

| 1H | Amide (-NH) | ~10.0 - 11.8 | Singlet | rsc.org |

| 4H | Aromatic Ring (-C₆H₄) | ~7.0 - 8.5 | Multiplets | researchgate.netrsc.org |

| 2H | Methylene (-CH₂Cl) | ~4.3 - 4.5 | Singlet | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy complements ¹H NMR by providing data for each unique carbon atom in the molecule, confirming the carbon framework. In general, sp²-hybridized carbons (aromatic and carbonyl) resonate at lower fields (110-220 ppm) compared to sp³-hybridized carbons (0-90 ppm). libretexts.org

For this compound, the carbonyl carbons are the most deshielded. The carboxylic acid carbonyl (C=O) is expected in the 165-170 ppm range, while the amide carbonyl is found at a similar or slightly higher chemical shift. docbrown.infolibretexts.org The six carbons of the aromatic ring will produce distinct signals in the 120-140 ppm range. docbrown.info The carbon atom attached to the carboxylic acid group (C1) and the one attached to the amide group (C3) are quaternary and will have characteristic shifts. The carbon of the methylene group attached to chlorine (-CH₂Cl) is expected to appear in the 40-45 ppm range. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Functional Group | Predicted Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 1C | Carboxylic Acid (-C OOH) | 165 - 170 | docbrown.infolibretexts.org |

| 1C | Amide (-NHC O-) | 165 - 170 | libretexts.org |

| 6C | Aromatic Ring (-C ₆H₄) | 120 - 140 | docbrown.info |

| 1C | Methylene (-C H₂Cl) | 40 - 45 | libretexts.org |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula is C₉H₈ClNO₃, corresponding to a molecular weight of approximately 213.62 g/mol . nih.gov

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (in an approximate 3:1 ratio), the spectrum will show two peaks for the molecular ion: a base peak (M) and a second peak (M+2) that is about one-third the intensity of the first. researchgate.net Therefore, one would expect to see significant peaks at m/z values corresponding to [C₉H₈³⁵ClNO₃]⁺ and [C₉H₈³⁷ClNO₃]⁺. High-resolution mass spectrometry can confirm the exact mass to several decimal places (calculated monoisotopic mass: 213.0192708 Da). nih.gov

Fragmentation analysis would likely show the loss of characteristic fragments, such as the cleavage of the chloroacetyl group or the decarboxylation of the benzoic acid moiety.

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the mass percentages of the constituent elements in the compound. The results are compared against the theoretical values calculated from the molecular formula, C₉H₈ClNO₃. nih.gov A close correlation between the found and calculated values confirms the compound's empirical formula and purity.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 50.62% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.78% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.60% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.56% |

| Oxygen | O | 15.999 | 3 | 47.997 | 22.47% |

| Total | 213.620 | 100.00% |

Experimental findings for closely related derivatives show deviations of less than 0.4% from the calculated values, which is the standard for confirming the identity of a pure synthesized compound. researchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC)

Chromatographic methods, particularly Thin-Layer Chromatography (TLC), are invaluable for rapidly assessing the purity of this compound and for monitoring the progress of its synthesis. mdpi.com

TLC is performed on a stationary phase, such as a silica (B1680970) gel plate, with a suitable mobile phase, often a mixture of a polar solvent like ethyl acetate (B1210297) and a non-polar solvent like hexane. The compound is spotted on the plate, and as the solvent moves up the plate, the compound travels a certain distance based on its polarity and interactions with the stationary and mobile phases.

For purity assessment, a pure sample of this compound should ideally appear as a single spot on the TLC plate after development and visualization (e.g., under UV light). The presence of multiple spots would indicate impurities.

During synthesis (for example, the acylation of 3-aminobenzoic acid), TLC can be used to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, one can observe the gradual disappearance of the starting material spots and the concomitant appearance of a new spot corresponding to the product, this compound. The reaction is considered complete when the starting material spot is no longer visible.

Computational and Theoretical Investigations of 3 2 Chloroacetamido Benzoic Acid and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It has been widely applied to study 3-(2-chloroacetamido)benzoic acid and its derivatives, offering a deeper understanding of their chemical behavior.

Electronic Structure Analysis

Electronic structure analysis provides fundamental information about the stability and reactivity of a molecule. Key parameters derived from DFT calculations include the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), global hardness, softness, and chemical potential.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that a molecule is more reactive and less stable. researchgate.net For derivatives of 4-(2-chloroacetamido)benzoic acid, a related compound, the energy gap and other electronic properties suggest they are kinetically unstable and more chemically reactive than the parent drug. researchgate.net This increased reactivity can be advantageous in designing more effective therapeutic agents.

Global reactivity descriptors such as chemical hardness and softness are also important. Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution, while softness is the inverse of hardness. dergipark.org.tr A higher chemical hardness and lower chemical softness indicate greater stability and lower reactivity. dergipark.org.tr In a study of ibuprofen (B1674241) derivatives, it was found that most of the modified compounds had lower hardness and higher softness than the parent drug, indicating they were less stable and more reactive. dergipark.org.tr

The chemical potential of a molecule indicates its tendency to donate or accept electrons. These electronic properties are critical in predicting how a molecule will interact with other molecules, including biological targets. researchgate.net

Table 1: Global Reactivity Descriptors for a Derivative of 4-(2-chloroacetamido)benzoic acid

| Parameter | Value (a.u.) |

|---|---|

| HOMO | -0.24529 |

| LUMO | -0.05962 |

This table presents data for a representative derivative and is based on findings from a study on 4-(2-chloroacetamido)benzoic acid derivatives. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of all possible conformations and the energy barriers between them. researchgate.netchemrxiv.org

For molecules like this compound, which have several rotatable bonds, conformational analysis is essential to identify the most stable, low-energy conformations. These are the conformations that are most likely to be present and biologically active. DFT calculations can be used to explore the PES and determine the relative energies of different conformers. nih.gov In a study of 4-(2-chloroacetamido)benzoic acid derivatives, one compound containing an imidazole (B134444) group was found to have a more stable conformation than the standard drug lignocaine. researchgate.net This stability can be a key factor in the design of new drugs with improved efficacy.

Prediction of Reactivity Descriptors

DFT calculations can also be used to predict various reactivity descriptors that provide insights into the local and global reactivity of a molecule. scielo.org.za These descriptors are derived from the electronic structure and can help to identify the most reactive sites within a molecule.

Frontier Molecular Orbitals (FMOs), the HOMO and LUMO, are particularly important in this context. The distribution of electron density in these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. scielo.org.za For example, the HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its ability to accept an electron. researchgate.net

The Fukui function is another useful reactivity descriptor that can be calculated using DFT. It quantifies the change in electron density at a particular point in a molecule when an electron is added or removed, thus identifying the most reactive sites for nucleophilic and electrophilic attacks, respectively. scielo.org.za These predictions are invaluable for understanding the mechanisms of chemical reactions and for designing molecules with specific reactivity patterns.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that are used to study the interactions between a small molecule (ligand) and a biological target, such as a protein or enzyme. dergipark.org.tr These methods are crucial in drug discovery and development for predicting the binding affinity and mode of interaction of a potential drug candidate.

Prediction of Molecular Interactions with Target Receptors

Molecular docking studies can predict how a molecule like this compound or its derivatives will bind to a specific receptor. researchgate.net These studies can identify key interactions such as hydrogen bonds and π-π stacking, which are crucial for the stability of the ligand-receptor complex. researchgate.netlibretexts.org

For instance, in a study of ibuprofen derivatives, molecular docking revealed that the drug candidates interacted effectively with the cyclooxygenase (COX-2) receptor through hydrogen bonding and π-π stacking. researchgate.net Similarly, derivatives of 4-(2-chloroacetamido)benzoic acid were shown to have strong interactions with the voltage-gated sodium channel, suggesting their potential as local anesthetics. researchgate.net The ability to form these interactions is often a key determinant of a molecule's biological activity. For example, some benzoic acid derivatives have shown strong hydrogen bond interactions with amino acid residues like Asn81 and His85. mdpi.com

Table 2: Predicted Molecular Interactions for a Derivative of 4-(2-chloroacetamido)benzoic acid

| Interaction Type | Interacting Residues |

|---|---|

| Hydrogen Bonding | ASN382 |

This table is based on findings from a study on a related compound and illustrates the types of interactions that can be predicted. researchgate.net

Conformational Stability Investigations

Molecular docking can also provide insights into the conformational stability of a ligand when it binds to a receptor. The binding process can induce conformational changes in both the ligand and the receptor to achieve an optimal fit.

By analyzing the docked conformations, researchers can assess the stability of different ligand poses within the binding site. researchgate.net For example, a study on derivatives of 4-(2-chloroacetamido)benzoic acid highlighted that a compound with an imidazole group demonstrated a more stable conformation when docked into its target receptor compared to the standard drug. researchgate.net This enhanced stability can lead to a higher binding affinity and, consequently, greater biological activity. The investigation of conformational stability is therefore a critical step in the rational design of new and more effective therapeutic agents.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed in medicinal chemistry and materials science to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. chitkara.edu.in These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure. By quantifying structural features, known as molecular descriptors, it becomes possible to predict the activity or properties of new, untested compounds. science.gov

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors from the chemical structure. These descriptors can be categorized into several types, including physicochemical, topological, and quantum chemical parameters. For instance, in studies involving derivatives of aminobenzoic acids, a common starting scaffold for this compound, various descriptors are used to build predictive models. chitkara.edu.innih.gov

Physicochemical properties, such as those computed for the parent compound this compound, serve as fundamental descriptors in these models. nih.gov These can include properties like LogP (a measure of lipophilicity), molar refractivity, and polar surface area. researchgate.net QSAR models for derivatives of p-aminobenzoic acid have successfully linked such descriptors to in vitro antimicrobial activity, demonstrating the utility of this approach in designing new therapeutic agents. chitkara.edu.in

The process typically involves synthesizing a series of related compounds, evaluating their biological activity or measuring a specific property, and then using statistical methods like multiple linear regression to create an equation that best fits the data. This equation, or QSAR model, can then be used to predict the activity of other structurally similar molecules, guiding the synthesis of more potent or suitable compounds. chitkara.edu.in

Table 1: Examples of Molecular Descriptors and Their Predicted Relevance

| Descriptor Category | Specific Descriptor Example | Predicted Chemical Property or Interaction |

|---|---|---|

| Physicochemical | XLogP3 (Lipophilicity) | Membrane permeability, oral bioavailability, binding affinity nih.govmdpi.com |

| Topological | Polar Surface Area (PSA) | Drug transport properties, cell permeability nih.govresearchgate.net |

| Electronic | Atomic Charges (e.g., Löwdin charge) | Reactivity, ionization potential (pKa), intermolecular interactions researchgate.net |

| Steric | Molar Refractivity | Molecular volume, polarizability, receptor binding researchgate.net |

The behavior of a molecule can be significantly altered by the addition or modification of functional groups, known as substituents. QSAR and Structure-Activity Relationship (SAR) studies are pivotal in exploring these substituent effects. The Hammett equation is a classic example of a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reactivity of benzoic acid derivatives. chalmers.se This concept is fundamental to QSAR, as it provides a framework for understanding how electronic effects (electron-donating or electron-withdrawing) impact molecular properties. chalmers.se

In the context of this compound derivatives, substitutions on the aromatic ring can profoundly affect biological activity. For example, in studies on related benzimidazole (B57391) derivatives synthesized from precursors like 3-aminobenzoic acid, it has been observed that the presence of electron-withdrawing substituents such as nitro (-NO2), chloro (-Cl), or hydroxyl (-OH) groups on the aromatic ring has a significant impact on the compound's antibacterial activity. researchgate.net Similarly, research on esters and amides of 4-(2-chloroacetamido)benzoic acid revealed that different substituents led to a range of local anesthetic activities, highlighting the importance of substituent choice in modulating biological function. researchgate.net

Table 2: Influence of Substituent Type on Molecular Properties

| Substituent Type | Example Group | General Effect on Benzoic Acid Ring | Impact on Predicted Molecular Behavior |

|---|---|---|---|

| Electron-Withdrawing | -NO₂, -Cl, -CN | Decreases electron density on the ring | Increases acidity (lowers pKa), can enhance antimicrobial activity researchgate.netresearchgate.net |

| Electron-Donating | -OCH₃, -CH₃ | Increases electron density on the ring | Decreases acidity (raises pKa), can alter receptor binding and molecular motion researchgate.netchemrxiv.org |

Theoretical Investigations into Structure-Property Relationships (e.g., molecular conductance, ionization properties)

Theoretical and computational chemistry, particularly methods like Density Functional Theory (DFT), provide deep insights into the structure-property relationships of molecules at an electronic level. researchgate.net These investigations can elucidate properties that are difficult to measure experimentally, such as molecular conductance and precise ionization characteristics.

In a study involving derivatives of the closely related isomer, 4-(2-chloroacetamido)benzoic acid, DFT calculations and molecular docking were used to probe their potential as local anesthetics. researchgate.net The results indicated that the compounds exhibited strong interactions with voltage-gated sodium channels. This strong binding suggests a high likelihood of blocking the channel, thereby inhibiting ion conductance, which is the mechanism of action for local anesthetics. researchgate.net The study highlighted that a derivative containing an imidazole group demonstrated a particularly stable conformation. researchgate.net

The ionization properties of benzoic acid derivatives are a central theme in theoretical studies. The acidity, or pKa, of a benzoic acid is highly sensitive to the nature of its substituents. Theoretical calculations can accurately predict these effects. Studies have shown a strong correlation between experimentally measured pKa values and various calculated quantum chemical parameters, such as the natural charge on the carboxylate group or the charge on the acidic proton. researchgate.net For instance, replacing the oxygens of the carboxylic acid group with a more electron-withdrawing trifluoromethanesulfonamide (B151150) group results in a dramatic increase in acidity (a much lower pKa), creating a very strong organic acid. beilstein-journals.org Furthermore, theoretical studies on the antioxidant potential of benzoic acid derivatives have used DFT to calculate ionization potentials (IPs) and proton dissociation enthalpies (PDEs), which are fundamental to understanding their reaction mechanisms. preprints.org

Table 3: Experimental pKa Values for Selected Substituted Benzoic Acids

| Substituent (meta-position) | Hammett Constant (σ) | Experimental pKa |

|---|---|---|

| Hydrogen (unsubstituted) | 0.00 | 4.20 |

| Fluoro (-F) | 0.34 | 3.87 |

| Chloro (-Cl) | 0.37 | 3.83 |

| Bromo (-Br) | 0.39 | 3.81 |

| Cyano (-CN) | 0.56 | 3.60 |

| Hydroxy (-OH) | 0.12 | 4.08 |

Data sourced from a study on substituent effects on the pKa of benzoic acid. researchgate.net

Role As a Strategic Synthetic Intermediate and Precursor for Complex Molecular Architectures

Building Block for Multifunctional Organic Molecules

The inherent functionalities of 3-(2-chloroacetamido)benzoic acid provide a robust platform for the assembly of multifunctional organic molecules. cymitquimica.com The carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the chloroacetamido moiety serves as a reactive handle for introducing diverse structural motifs through nucleophilic substitution. This orthogonal reactivity allows for a modular approach to synthesis, enabling the systematic construction of complex molecules with tailored properties.

A notable application of this compound is in the synthesis of novel benzanthrone (B145504) dyes. For instance, 3-N-(2-chloroacetamido)benzanthrone, derived from 3-aminobenzanthrone (B1253024) and chloroacetyl chloride, has been reacted with various amino acids. researchgate.net This process highlights the utility of the chloroacetamido group in fluorescently labeling amino acids, with arginine showing the highest reactivity. researchgate.net The resulting benzanthrone derivatives exhibit solvatochromism, a property that makes them promising candidates for studying peptides and proteins. researchgate.net

The strategic importance of this building block is further underscored by its use in creating photoaffinity probes. For example, a trifunctional probe was developed incorporating a benzophenone (B1666685) for photo-activated labeling, oleanolic acid for targeting specific proteins, and a biotin (B1667282) tag for detection and isolation. mdpi.com This exemplifies how the fundamental structure of aminobenzoic acid derivatives can be elaborated into complex tools for chemical biology research.

Precursor in the Synthesis of Diverse Heterocyclic Compound Libraries

The reactive nature of the chloroacetamido group makes this compound a versatile precursor for the synthesis of a wide array of heterocyclic compounds. cymitquimica.comcrysdotllc.com This functional group is particularly amenable to intramolecular and intermolecular cyclization reactions, leading to the formation of various ring systems containing nitrogen, sulfur, and oxygen.

One of the most prominent applications is in the synthesis of benzimidazole (B57391) derivatives, which are known for their broad spectrum of biological activities. nih.govresearchgate.net For example, this compound can be reacted with 2-mercaptobenzimidazole (B194830) to yield 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid, a key intermediate for a variety of substituted benzamides. nih.govresearchgate.net These compounds have shown potential as antimicrobial and anticancer agents. nih.govresearchgate.net

The synthesis of other heterocyclic systems, such as quinazolinones and thiazolidinones, also frequently employs this compound or its analogs. For instance, the reaction of 2-(2-chloroacetamido)benzoic acids has been explored for the synthesis of 2-alkylquinazolinones. rsc.org Furthermore, derivatives of 4-(2-chloroacetamido)benzoic acid have been used to create 5-benzylidenethiazolidine-2,4-dione derivatives targeting VEGFR-2, an enzyme implicated in angiogenesis. researchgate.net

The table below showcases a selection of heterocyclic compounds synthesized using this compound and its analogs as precursors.

| Precursor | Reagent(s) | Resulting Heterocycle | Reference |

| This compound | 2-Mercaptobenzimidazole | Benzimidazole derivative | nih.govresearchgate.net |

| 2-(2-Chloroacetamido)benzoic acid | - | Quinazolinone | rsc.org |

| 4-(2-Chloroacetamido)benzoic acid | Thiazolidine-2,4-dione, 4-methylbenzaldehyde | 5-(4-methylbenzylidene)thiazolidine-2,4-dione | researchgate.net |

| o-Phenylenediamine (B120857) | Chloroacetamide | Quinoxaline (B1680401) derivative | uobaghdad.edu.iq |

Intermediate in Multi-Step Synthetic Schemes for Investigating Novel Chemical Entities

The versatility of this compound makes it a valuable intermediate in multi-step synthetic pathways aimed at discovering new chemical entities with potential therapeutic applications. mdpi.com Its ability to undergo sequential and selective modifications at its different functional groups allows chemists to systematically build and diversify molecular structures.

A significant area of investigation involves the synthesis of novel antimicrobial and anticancer agents. nih.govresearchgate.net In one multi-step synthesis, this compound was first reacted with 2-mercaptobenzimidazole. nih.govresearchgate.net The resulting intermediate was then converted to an acyl chloride and subsequently reacted with a variety of substituted anilines to produce a library of benzamide (B126) derivatives. researchgate.net Several of these compounds exhibited significant antibacterial and antifungal activity, with one derivative also showing potent anticancer effects against a human colorectal carcinoma cell line. nih.gov

This stepwise approach, where the core scaffold of this compound is progressively functionalized, is a common strategy in medicinal chemistry. It allows for the exploration of structure-activity relationships by systematically varying the substituents on the molecule. For instance, the nature and position of functional groups on the N-phenylbenzamide portion of the synthesized molecules were found to significantly influence their anticancer potency. researchgate.net

The following table outlines a typical multi-step synthesis utilizing this compound as a key intermediate.

| Step | Reactants | Product | Purpose of Transformation | Reference |

| 1 | m-Aminobenzoic acid, Chloroacetyl chloride | This compound | Introduction of the reactive chloroacetyl group | nih.govresearchgate.net |

| 2 | This compound, 2-Mercaptobenzimidazole | 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid | Addition of the benzimidazole scaffold | nih.govresearchgate.net |

| 3 | Intermediate from Step 2, Thionyl chloride | 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoyl chloride | Activation of the carboxylic acid for amide coupling | nih.govresearchgate.net |

| 4 | Intermediate from Step 3, Substituted anilines | Final substituted benzamide derivatives | Introduction of diverse functionalities for SAR studies | researchgate.net |

Design Principle: Introduction of Reactive Chloroacetamido Group for Further Functionalization

The incorporation of the chloroacetamido group is a deliberate and strategic design element that imparts significant synthetic versatility to the benzoic acid scaffold. researchgate.net This group acts as a potent electrophilic handle, enabling a wide range of chemical transformations through nucleophilic substitution of the chlorine atom. This design principle is fundamental to the use of this compound and its analogs in constructing complex molecules. researchgate.netresearchgate.netrsc.org

The reactivity of the carbon-chlorine bond in the chloroacetyl moiety allows for the facile introduction of various nucleophiles, including amines, thiols, and alkoxides. This capability is extensively exploited in the synthesis of diverse compound libraries for high-throughput screening in drug discovery programs. For example, the reaction of 3-N-(2-chloroacetamido)benzanthrone with amino acids demonstrates the utility of this group for fluorescent labeling. researchgate.net

Furthermore, the chloroacetamido group's reactivity can be tuned. For instance, in the synthesis of fluorescent insulin (B600854) conjugates, 4-(2-chloroacetamido)benzoic acid was converted to an iodoacetamido derivative to enhance its reactivity for specific labeling of proteins. acs.org This highlights the adaptability of the haloacetamido group in bioconjugation chemistry.

The inductive effect of the chlorine atom also influences the electronic properties of the amide group, which can be a key factor in the biological activity of the final molecule. researchgate.net This electronic modulation, combined with the group's synthetic tractability, makes the chloroacetamido functionality a powerful tool in the rational design of new chemical entities.

Q & A

Q. What are the optimal synthetic routes for 3-(2-chloroacetamido)benzoic acid, and how can reaction conditions influence yield?

The synthesis typically involves coupling 3-aminobenzoic acid with chloroacetyl chloride under alkaline conditions. A standard method refluxes 3-aminobenzoic acid with chloroacetyl chloride in ethanol in the presence of potassium carbonate (K₂CO₃) for 5–6 hours, followed by recrystallization from ethanol to achieve ≥95% purity . Reaction conditions such as solvent choice (e.g., alcohol vs. THF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents significantly impact yield. For instance, excess K₂CO₃ may improve deprotonation efficiency but could lead to side reactions with sensitive functional groups.

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å) confirm the planar arrangement of the benzoic acid moiety and the orientation of the chloroacetamido side chain. Discrepancies in reported data (e.g., bond angles vs. computational models) can be resolved by validating refinement parameters (R-factors < 0.05) and comparing with databases like the Cambridge Structural Database .

Q. What analytical techniques are critical for characterizing the stability of this compound under varying pH and temperature?

High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is used to monitor degradation products. Stability studies show that the compound is prone to hydrolysis in alkaline conditions (pH > 9) due to cleavage of the chloroacetamido group. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition above 200°C, with recrystallization recommended for long-term storage in anhydrous environments .

Advanced Research Questions

Q. How do structural modifications of this compound enhance its anti-tubercular activity?

Substitution at the glycinamido moiety (e.g., morpholino or 4-phenylpiperazin-1-yl groups) improves binding to mycolic acid methyl transferases (MmaA1), a target in Mycobacterium tuberculosis. For example, 3-(2-(4-phenylpiperazin-1-yl)acetamido)benzoic acid exhibits a MIC of 1.6 µg/mL against M. tuberculosis H37Rv, compared to 25 µg/mL for the parent compound. Docking studies (Glide score: -9.9) correlate bulky substituents with enhanced hydrophobic interactions in the enzyme active site .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models for derivatives of this compound?

Discrepancies often arise from poor pharmacokinetic properties (e.g., low solubility or metabolic instability). Strategies include:

Q. How can computational methods guide the optimization of this compound derivatives for selective COX-2 inhibition?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations predict binding affinities to cyclooxygenase-2 (COX-2). For example, introducing sulfonamide groups at the para-position of the benzamide ring increases hydrogen bonding with Arg120 and Tyr355 residues, reducing off-target effects on COX-1. QSAR models highlight logP values < 3 as critical for balancing solubility and target engagement .

Methodological Considerations

Q. How to validate crystallographic data when conflicting unit cell parameters are reported?

- Cross-validate with powder XRD to rule out polymorphism.

- Re-refine raw diffraction data using software like SHELXL (check for overfitting via Rfree values).

- Compare thermal displacement parameters (Ueq) to identify disordered regions .

Q. What experimental controls are essential in SAR studies of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.